molecular formula C17H14BrN3 B6329727 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine CAS No. 84857-20-5

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B6329727
CAS No.: 84857-20-5
M. Wt: 340.2 g/mol
InChI Key: QKEWYMLEOGMEEK-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine class of heterocyclic compounds This compound is characterized by the presence of a bromophenyl group at the 4-position, a methylphenyl group at the 6-position, and an amine group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced through a similar Suzuki coupling reaction using a methylphenylboronic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine derivatives.

    Substitution: The bromophenyl and methylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

    Coupling Reactions: Palladium catalysts, boronic acids, and organometallic reagents are commonly employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. For example, the compound may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure with a chlorine atom instead of a bromine atom.

    4-(3-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure with a fluorine atom instead of a bromine atom.

    4-(3-Iodophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Similar structure with an iodine atom instead of a bromine atom.

Uniqueness

4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is unique due to the presence of the bromine atom, which can influence its chemical reactivity, biological activity, and physical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

4-(3-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3/c1-11-5-7-12(8-6-11)15-10-16(21-17(19)20-15)13-3-2-4-14(18)9-13/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEWYMLEOGMEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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